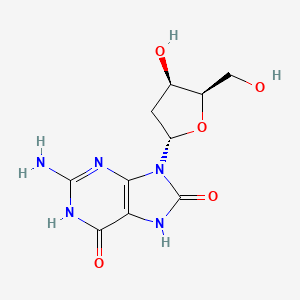![molecular formula C19H20N6O B12935702 N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-36-9](/img/structure/B12935702.png)
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[3,2-d]pyrimidine core, and subsequent functionalization with piperazine and phenyl groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or sulfonyl chlorides
科学的研究の応用
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
作用機序
The mechanism of action of N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyrido[3,2-d]pyrimidine derivatives:
Palbociclib: A breast cancer drug with a similar pyridopyrimidine core but different functional groups.
Dilmapimod: A potential treatment for rheumatoid arthritis, also featuring a pyridopyrimidine structure.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds are studied as CDK4/6 inhibitors for cancer treatment. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
917757-36-9 |
|---|---|
分子式 |
C19H20N6O |
分子量 |
348.4 g/mol |
IUPAC名 |
N-(6-phenyl-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C19H20N6O/c1-13(26)21-19-23-16-8-7-15(14-5-3-2-4-6-14)22-17(16)18(24-19)25-11-9-20-10-12-25/h2-8,20H,9-12H2,1H3,(H,21,23,24,26) |
InChIキー |
QBHLPPPVMWYVAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)

![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
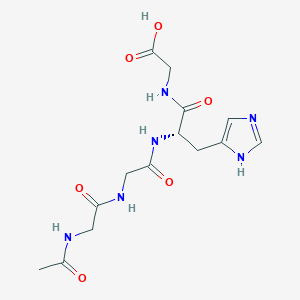

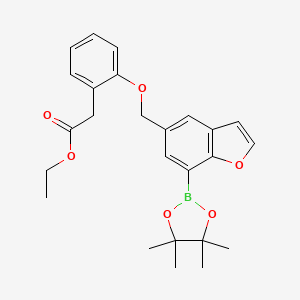
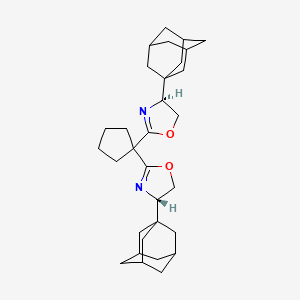
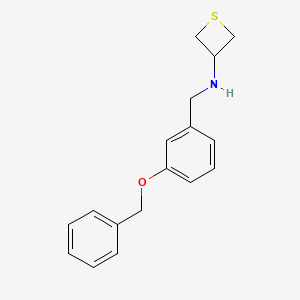
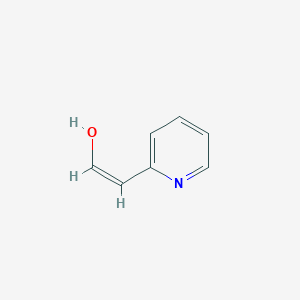
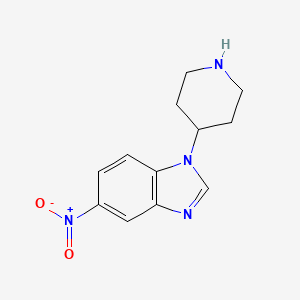

![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
